1,3-Diphenyl-2-methylpropane
Description
Structure
3D Structure
Properties
CAS No. |
1520-46-3 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
LAOWWDHMKNDGNY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Other CAS No. |
1520-46-3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diphenyl 2 Methylpropane
Direct Synthetic Routes
Direct synthetic routes to 1,3-Diphenyl-2-methylpropane involve the formation of the key carbon-carbon bonds in a relatively straightforward manner, often by reacting simpler aromatic and aliphatic precursors. These methods are advantageous for their efficiency and are widely explored in organic synthesis.
Alkylation Reactions in Aromatic Systems
Alkylation reactions are a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds. In the context of synthesizing this compound, these reactions typically involve the introduction of a 2-methylpropyl group onto a benzene (B151609) ring or the coupling of benzyl-type fragments.
Friedel-Crafts Alkylation Analogues
The Friedel-Crafts reaction and its variations are classic examples of electrophilic aromatic substitution used to attach alkyl groups to an aromatic ring. libretexts.org While direct Friedel-Crafts alkylation with a suitable 2-methyl-1-halopropane could theoretically yield the target molecule, such reactions are often complicated by carbocation rearrangements, leading to a mixture of isomers. libretexts.org Research has therefore focused on developing more selective "analogue" reactions that can control the outcome.
The choice of catalyst is paramount in directing the outcome of Friedel-Crafts type reactions. Traditional Lewis acids like aluminum chloride (AlCl₃) are often used but can lead to a lack of selectivity. libretexts.orgresearchgate.net Modern approaches have explored a variety of catalyst systems to enhance selectivity in the formation of specific carbon-carbon bonds. For instance, milder Lewis acids or the use of a mixed catalyst system such as AlCl₃/CH₃NO₂ can sometimes offer better control over the reaction, minimizing the formation of undesired byproducts. researchgate.netepa.gov Research into transition-metal-catalyzed C-H bond activation has also opened new avenues for selective alkylations. acs.org These catalysts can direct the alkylation to a specific position on the aromatic ring, offering a higher degree of control than traditional methods.
| Catalyst System | Reactants | Key Findings |
| AlCl₃/CH₃NO₂ | Benzene and 1,2-diphenyl-2-propanol (B11989151) | Resulted in a mixture of 1,2,2- and 1,1,2-triphenylpropane, highlighting the potential for rearrangements. researchgate.netepa.gov |
| 85% H₂SO₄ | Benzene and 1,2-diphenyl-2-propanol | Initially formed an elimination product, E-1,2-diphenylpropene, which after a longer reaction time, rearranged. researchgate.netepa.gov |
| AlCl₃ | Benzene and 1-chloro-2,3-diphenylpropane | Produced a mixture of triphenylpropanes and an elimination product. researchgate.netepa.gov |
Regioselectivity, the control of which position on the benzene ring is alkylated, and stereoselectivity, the control of the spatial arrangement of the atoms, are critical considerations in the synthesis of this compound. masterorganicchemistry.com In Friedel-Crafts type reactions, achieving high regioselectivity can be challenging due to the activating nature of the newly introduced alkyl group, which can lead to polyalkylation. libretexts.org Using a large excess of the aromatic substrate can favor mono-alkylation.
Stereoselectivity in these reactions is often dictated by the mechanism. Reactions that proceed through a planar carbocation intermediate may not be stereoselective unless a chiral catalyst or auxiliary is employed. acs.org The development of stereoselective catalysts is an active area of research, aiming to produce a single enantiomer or diastereomer of the target molecule. masterorganicchemistry.compsu.edu
Organometallic Coupling Approaches
Organometallic chemistry provides powerful tools for the selective formation of carbon-carbon bonds. researchgate.net These methods often offer greater control and functional group tolerance compared to traditional electrophilic aromatic substitution reactions.
Grignard reagents, with the general formula R-Mg-X, are highly versatile nucleophiles used extensively in the formation of carbon-carbon bonds. wikipedia.orgbyjus.com In the synthesis of this compound, a Grignard reagent can be strategically employed to construct the propanoid skeleton. For example, the reaction of a benzylmagnesium halide with a suitable 2-methyl-substituted electrophile, or the reaction of an isobutylmagnesium halide with a benzaldehyde (B42025) derivative followed by reduction, could be viable routes.
One documented synthesis of a related compound, 1,2-diphenyl-2-methylpropane, involved the reaction of benzylmagnesium chloride with propiophenone (B1677668), followed by hydrogenation of the resulting carbinol. acs.org This highlights the utility of Grignard reagents in assembling the core structure. Another approach could involve the reaction of phenylmagnesium bromide with a suitable isobutyrate derivative. acs.org
| Grignard Reagent | Electrophile | Intermediate | Final Product (after reduction/workup) |
| Benzylmagnesium chloride | Propiophenone | 1,2-Diphenyl-2-butanol | 1,2-Diphenylbutane acs.org |
| Phenylmagnesium bromide | Ethyl n-butyrate | 1,1-Diphenyl-1-butanol | 1,1-Diphenylbutane acs.org |
| Isopropylmagnesium chloride | Benzophenone | 1,1-Diphenyl-2-methyl-1-propanol | 1,1-Diphenyl-2-methylpropane acs.org |
Palladium-Catalyzed Cross-Coupling Methods (e.g., for related butanes)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.comrsc.orglumenlearning.comlibretexts.org While direct synthesis of this compound via these methods is not extensively documented, the principles can be applied to the synthesis of related diphenylalkanes. chemistry-chemists.com Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are central to this approach. sigmaaldrich.comlumenlearning.comlibretexts.org
These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. lumenlearning.com For instance, a Suzuki-Miyaura reaction could theoretically involve the coupling of a benzylboronic acid derivative with a substituted propyl halide. The efficiency of these reactions is highly dependent on the choice of ligands, base, and solvent. sigmaaldrich.comrsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Pd catalyst, Base | Tolerant to a wide range of functional groups. lumenlearning.com |
| Stille Coupling | Organotin compound + Organic halide | Pd catalyst | Mild reaction conditions. libretexts.org |
| Negishi Coupling | Organozinc compound + Organic halide | Pd or Ni catalyst | High reactivity and selectivity. sigmaaldrich.com |
| Heck Coupling | Alkene + Organic halide | Pd catalyst, Base | Forms a substituted alkene. sigmaaldrich.comlumenlearning.com |
Reduction Pathways for Related Ketone/Alcohol Precursors
A common strategy for synthesizing alkanes is the reduction of corresponding ketones or alcohols.
The ketone, 2-methyl-1,3-diphenylpropan-1-one, serves as a direct precursor to this compound. nih.gov The reduction of this ketone can be achieved using various hydride-transfer agents. rsc.orgrsc.org Studies have shown that reagents like lithium tetrahydridoaluminate (LAH) and sodium tetrahydridoborate (NaBH4) are effective for this transformation. rsc.orgresearchgate.net The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. rsc.orgrsc.org
For example, the reduction of (±)-2-methyl-1,3-diphenylpropan-1-one with different hydride reagents has been studied to understand the stereochemical outcome of the reaction. rsc.org
Another viable route involves the hydrogenation of unsaturated precursors, such as 1,3-diphenyl-2-methylpropene. Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. oup.comnih.gov This process typically employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. oup.comacs.org
The hydrogenation of related olefinic compounds, like 1,3-diphenylpropenes, has been investigated using various catalytic systems. nih.govthieme-connect.de The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, iridium-based catalysts have shown high performance in the asymmetric hydrogenation of non-chelating olefins. acs.org
Indirect Synthetic Pathways and Derivative Transformations
Indirect methods involve the synthesis of a related molecule that can be subsequently converted to this compound through rearrangements or functional group transformations.
Rearrangement-Intramolecular Cycloalkylation Reactions (e.g., from 1,3-Diphenyl-2-methyl-2-propanol)
Conversion from Halogenated Diphenylpropanes
Halogenated diphenylpropanes can serve as precursors to this compound through reductive dehalogenation. For example, the reaction of aryl aldehydes with styrene (B11656) derivatives in the presence of boron trihalides can produce 1,3-dihalo-1,3-diarylpropanes. researchgate.net These halogenated compounds can then be reduced to the corresponding alkane.
The alkylation of benzene with 1-chloro-2,3-diphenylpropane using an AlCl3 catalyst has been shown to produce a mixture of triphenylpropane isomers and an alkene. researchgate.net This highlights that Friedel-Crafts type reactions with halogenated precursors can be complex and may lead to rearrangements and other side products.
Green Chemistry Principles in Synthesis
Green chemistry principles are integral to developing sustainable and environmentally benign synthetic routes for chemical compounds, including this compound. These principles focus on maximizing efficiency and minimizing the environmental footprint of chemical processes. kahedu.edu.inrsc.org
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com Reactions with high atom economy are characterized by the incorporation of the maximum number of atoms from the reactants into the final product, thereby minimizing the generation of waste byproducts. primescholars.com For instance, addition and rearrangement reactions inherently have 100% atom economy as all reactant atoms are found in the product. primescholars.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. primescholars.com
The pursuit of high atom economy directly contributes to waste minimization, a cornerstone of green chemistry aimed at preventing pollution at its source. kahedu.edu.in By designing synthetic pathways that generate minimal waste, the need for costly and environmentally burdensome separation and waste treatment processes is reduced. rsc.org
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Characteristics | Atom Economy | Waste Generation |
|---|---|---|---|
| Addition | Two or more molecules combine to form a larger one. | High (often 100%) | Minimal |
| Rearrangement | A molecule's carbon skeleton is rearranged. | 100% | None |
| Substitution | A functional group is replaced by another. | Lower | Stoichiometric byproducts |
This table provides a generalized comparison of common reaction types in relation to atom economy and waste generation.
A key tenet of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. kahedu.edu.inwordpress.com Biomass, derived from plants and other living organisms, represents a crucial renewable carbon source. nih.gov The conversion of biomass into platform molecules, such as alcohols, provides a sustainable starting point for the synthesis of a wide array of chemicals. nih.govacs.org
Alcohols, in particular, are considered environmentally benign starting materials due to their availability from renewable sources, lower toxicity compared to many traditional reagents, and ease of handling and storage. google.com The use of alcohols in C-C bond formation is gaining traction as it offers a more sustainable alternative to petroleum-based compounds. google.com For example, a synthetic route to a related compound, 2-methyl-1,3-diphenylpropan-1-one, utilizes benzyl (B1604629) alcohol as a starting material, highlighting the potential for incorporating renewable feedstocks in the synthesis of similar structures. google.com
Catalysis is a powerful tool in green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and unwanted byproducts. kahedu.edu.in Catalytic reagents are superior to stoichiometric ones as they are required in only small amounts and can be recycled and reused. whiterose.ac.uk
Transition metal catalysis, particularly with ruthenium, has shown significant promise in facilitating C-C bond formation. marquette.edu Ruthenium complexes can catalyze the coupling of alcohols and ketones to form new carbon-carbon bonds, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer". csic.es This methodology avoids the need for pre-functionalized starting materials and often generates water as the only byproduct, contributing to a high atom economy. csic.es
A patented method for the synthesis of 2-methyl-1,3-diphenylpropan-1-one, a ketone precursor to this compound, employs a pincer-type ruthenium(II) complex as a catalyst. google.com This one-step reaction involves the coupling of propiophenone and benzyl alcohol. google.com The use of a ruthenium catalyst in this context greatly shortens the reaction time and simplifies the operational procedure, aligning with the principles of green chemistry. google.com
Table 2: Ruthenium-Catalyzed Synthesis of 2-methyl-1,3-diphenylpropan-1-one
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Propiophenone | Benzyl alcohol | Pincer Ruthenium(II) complex | tert-Amyl alcohol | 120°C | 80% |
| Propiophenone | Benzyl alcohol | Pincer Ruthenium(II) complex | Dichloromethane | 120°C | 78% |
Data sourced from a patent describing the synthesis of a precursor to this compound. google.com
Acidic ionic liquids have emerged as effective and often recyclable catalysts for various acid-catalyzed reactions, including Friedel-Crafts alkylations. google.comresearchgate.net These compounds are salts that are liquid at or near room temperature and possess tunable acidity. google.com Their negligible vapor pressure and high thermal stability make them attractive "green" alternatives to traditional volatile and often corrosive acid catalysts like AlCl₃ and H₂SO₄. researchgate.net
In processes related to the synthesis of this compound, such as the alkylation of aromatic rings, acidic ionic liquids like chloroaluminates can serve as both the catalyst and the reaction medium. google.comresearchgate.net For example, the alkylation of benzene with various alkylating agents has been successfully carried out using acidic ionic liquids, demonstrating their potential for facilitating the formation of the diphenylalkane framework. researchgate.net While the direct synthesis of this compound using this method is not explicitly detailed in the provided sources, the principles of acidic ionic liquid catalysis in related alkylation reactions suggest a viable and greener alternative to conventional methods. nih.govpku.edu.cn The reusability of these catalysts is a key advantage, although deactivation can occur and may require reactivation steps, such as the addition of a Lewis acid. pku.edu.cn
Reaction Mechanisms and Organic Transformations of 1,3 Diphenyl 2 Methylpropane
Alkane Activation and Functionalization
Radical Reactions and Thermolysis Studies
The thermal decomposition, or thermolysis, of alkanes typically proceeds through a free-radical chain reaction mechanism, especially at high temperatures in the absence of air, a process also known as cracking. This process generally involves initiation, propagation, and termination steps.
Mechanisms of Chain Decomposition
For an alkane like 1,3-diphenyl-2-methylpropane, the chain decomposition would theoretically be initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than C-H bonds. The presence of phenyl groups can influence which bond is most likely to break due to the potential for resonance stabilization of the resulting radicals. The propagation phase would then involve hydrogen abstraction from the parent molecule by the initially formed radicals, leading to the formation of new radicals and a cascade of reactions. Termination of the chain reaction would occur through the combination or disproportionation of two radical species.
Influence of Hydrogen Donors and Catalysts
The presence of hydrogen donors can significantly influence the course of radical reactions by "capping" radical species and terminating chain reactions, or by promoting the formation of more stable radical intermediates. Catalysts, on the other hand, can lower the activation energy for the initiation step or selectively promote certain reaction pathways, leading to a different distribution of products. However, specific studies detailing the effect of various hydrogen donors and catalysts on the thermolysis of this compound have not been documented.
Oxidative Transformations
The oxidation of alkanes can be achieved through various chemical and biological means, leading to the introduction of functional groups such as hydroxyl or carboxyl groups.
Microbial Oxidation Pathways (analogous to 1,3-Diphenylbutane)
Microorganisms are known to degrade a wide variety of hydrocarbons. While there is no specific information on the microbial oxidation of this compound, studies on analogous compounds such as 1-phenylalkanes by bacteria like Nocardia salmonicolor have shown that degradation can occur via oxidation of the alkyl side chain. nih.gov This process often involves ω-oxidation of the terminal methyl group followed by β-oxidation, leading to the shortening of the alkyl chain and eventual cleavage of the aromatic ring. nih.gov It is plausible that a similar pathway could be involved in the microbial degradation of this compound, although the presence of a second phenyl group and the methyl branch would likely influence the specific enzymes involved and the resulting metabolites.
C-H Functionalization Strategies
The carbon-hydrogen bonds of the aliphatic chain in this compound exhibit different reactivities. The most susceptible to functionalization are the benzylic C-H bonds at the C1 and C3 positions. These bonds are weaker than typical sp³ C-H bonds because the radical formed upon homolytic cleavage is stabilized by resonance with the adjacent phenyl ring. libretexts.orglibretexts.org
Key C-H functionalization strategies include:
Benzylic Oxidation : The benzylic positions are prone to oxidation. When treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating, alkylbenzenes are typically oxidized. libretexts.org For this compound, such a reaction would be expected to cleave the alkyl chain and oxidize the benzylic carbons, potentially leading to benzoic acid. Milder, more selective oxidation methods using various metal catalysts or photocatalysis can convert benzylic C-H bonds into alcohols or ketones. mdpi.com These reactions proceed via radical intermediates, with the stability of the benzylic radical being the driving factor. libretexts.org
Benzylic Halogenation : Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, selectively targets the benzylic positions. libretexts.orglibretexts.org This is due to the resonance-stabilized benzylic radical intermediate formed during the reaction. libretexts.org In this compound, this would lead to the substitution of hydrogen atoms at C1 and C3 with bromine, forming halogenated derivatives that are valuable intermediates for further synthesis. libretexts.org
The C-H bonds of the methyl group and the methine group at the C2 position are standard primary and tertiary aliphatic C-H bonds, respectively. They are significantly less reactive than the benzylic C-H bonds and would require more forcing conditions or highly reactive reagents to undergo functionalization.
Aromatic Ring Reactivity
The two phenyl rings are the sites of aromatic substitution reactions. Their reactivity is influenced by the (2-methyl-3-phenyl)propyl substituent.
The alkyl group attached to the benzene (B151609) rings is an electron-donating group, which activates the rings towards electrophilic attack, making them more reactive than benzene itself. msu.edu This activating effect directs incoming electrophiles to the ortho and para positions. msu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. msu.edu
Given the steric bulk of the (2-methyl-3-phenyl)propyl substituent, the para position is generally favored over the ortho positions due to reduced steric hindrance. msu.edu Disubstitution is possible, especially under forcing conditions, because the initial alkyl substituent is activating. msu.edu
| Reaction | Reagents | Electrophile | Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(4-Nitrophenyl)-3-phenyl-2-methylpropane and 1-(2-Nitrophenyl)-3-phenyl-2-methylpropane |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 1-(4-Bromophenyl)-3-phenyl-2-methylpropane and 1-(2-Bromophenyl)-3-phenyl-2-methylpropane |
| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ | 1-(4-Chlorophenyl)-3-phenyl-2-methylpropane and 1-(2-Chlorophenyl)-3-phenyl-2-methylpropane |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | 1-(4-Alkylphenyl)-3-phenyl-2-methylpropane and 1-(2-Alkylphenyl)-3-phenyl-2-methylpropane |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(4-Acylphenyl)-3-phenyl-2-methylpropane and 1-(2-Acylphenyl)-3-phenyl-2-methylpropane |
Nucleophilic aromatic substitution (NAS) is generally not a feasible reaction for the unsubstituted phenyl rings of this compound. The most common mechanism, the SNAr (addition-elimination) pathway, requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups), typically positioned ortho or para to a leaving group (like a halide). wikipedia.orgchemistrysteps.com Since the alkyl substituent is electron-donating, it deactivates the ring towards nucleophilic attack, making the SNAr mechanism extremely unfavorable. youtube.com
A different NAS pathway, the elimination-addition (benzyne) mechanism, can occur on aryl halides even without activating electron-withdrawing groups, but it requires exceptionally strong bases like sodium amide (NaNH₂). chemistrysteps.comyoutube.com Therefore, a halogenated derivative of this compound (e.g., 1-(4-chlorophenyl)-3-phenyl-2-methylpropane) could theoretically undergo NAS via a benzyne (B1209423) intermediate under harsh, strongly basic conditions. This would involve the elimination of HCl to form a highly reactive benzyne intermediate, followed by the addition of the nucleophile. chemistrysteps.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 1,3-Diphenyl-2-methylpropane is expected to reveal distinct signals corresponding to the different proton environments in the molecule. Due to the presence of a chiral center at the second carbon, the two methylene (B1212753) protons on each of the first and third carbons would be diastereotopic and thus, are expected to be chemically non-equivalent, leading to more complex splitting patterns.
A predicted analysis of the proton environments is as follows:
Aromatic Protons: The protons on the two phenyl groups would likely appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. The exact chemical shifts would be influenced by the substitution pattern and electronic effects.
Methine Proton (CH): The single proton on the second carbon, being adjacent to a methyl group and two methylene groups, would likely appear as a multiplet. Its chemical shift would be influenced by the neighboring groups.
Methylene Protons (CH₂): The two methylene groups at the first and third positions are adjacent to a chiral center, making the two protons within each group diastereotopic. This would result in each proton having a distinct chemical shift and coupling to each other (geminal coupling) as well as to the adjacent methine proton (vicinal coupling). This would likely give rise to complex multiplets.
Methyl Protons (CH₃): The protons of the methyl group at the second carbon are expected to appear as a doublet due to coupling with the adjacent methine proton. This signal would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Methine (CH) | Varies | Multiplet |
| Methylene (CH₂) | Varies | Multiplet |
| Methyl (CH₃) | Upfield region | Doublet |
Note: This table is predictive and not based on experimental data.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to be in a unique chemical environment, leading to a distinct signal for each.
A predicted analysis of the carbon environments is as follows:
Aromatic Carbons: The carbons of the two phenyl rings would produce several signals in the downfield region, typically between 125 and 150 ppm. libretexts.org The carbon atoms directly attached to the propane (B168953) chain (ipso-carbons) would have different chemical shifts compared to the other aromatic carbons.
Propane Backbone Carbons: The three carbons of the propane chain (methine and two methylenes) would appear in the aliphatic region of the spectrum. The chemical shifts would be influenced by the attached phenyl and methyl groups.
Methyl Carbon: The carbon of the methyl group would resonate at the most upfield position in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C₆H₅) | 125 - 150 |
| Methine (CH) | Aliphatic region |
| Methylene (CH₂) | Aliphatic region |
| Methyl (CH₃) | Upfield region |
Note: This table is predictive and not based on experimental data.
To fully elucidate the complex structure and stereochemistry of this compound, advanced 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, helping to establish the connectivity of the proton spin systems within the molecule. For instance, it would show correlations between the methine proton and the adjacent methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would be crucial for assigning the signals in both the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, NOESY could provide insights into the preferred conformation of the molecule by showing through-space interactions between protons on the phenyl rings and the propane backbone.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. upi.edu
Key expected vibrational modes include:
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl, methylene, and methine groups would be observed in the region of 2850-3000 cm⁻¹.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the phenyl rings would give rise to several bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Bending vibrations for the aliphatic and aromatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹). Specifically, out-of-plane bending of aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) rings.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-H | Bending | < 1500 |
Note: This table is predictive and not based on experimental data.
Raman spectroscopy, which is complementary to FTIR, would also be a valuable tool for characterizing this compound. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the aromatic rings would be expected to produce strong signals. The aliphatic C-H stretching and bending modes would also be observable. While specific experimental Raman data for this compound is not available, the technique would be useful in confirming the presence of the key structural features and in providing a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight with high precision and provides valuable information about its structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₁₆H₁₈, which corresponds to a molecular weight of approximately 210.31 g/mol youtube.com. In a mass spectrometry experiment, the molecule is first ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). The mass of this molecular ion is a direct measurement of the molecule's molecular weight.
Molecular Ion Peak (M⁺•)
For this compound, the molecular ion peak would be expected to appear at a mass-to-charge ratio (m/z) of 210.
Fragmentation Analysis
Following ionization, the energetically unstable molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of this compound is predicted to be influenced by the stability of the resulting carbocations and radicals.
Key predicted fragmentation pathways include:
Benzylic Cleavage: The bonds between the phenyl groups and the propane chain are susceptible to cleavage. A primary fragmentation event would be the loss of a benzyl (B1604629) radical (C₇H₇•), leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and typically abundant fragment for compounds containing a benzyl group. The complementary fragment, a C₉H₁₁⁺ ion, would appear at m/z 119.
Cleavage of the Propane Backbone: Fragmentation can also occur along the propane chain. Cleavage adjacent to the methyl group could lead to the formation of various charged species. For instance, the loss of a C₈H₉• radical would result in a fragment ion at m/z 105.
Rearrangement Reactions: It is also possible for rearrangement reactions to occur, leading to the formation of other stable ions, such as the tropylium (B1234903) ion (a rearranged form of the benzyl cation), which also appears at m/z 91.
The relative abundance of these fragments depends on the stability of the ions and radicals formed. The most stable fragments will typically produce the most intense peaks in the mass spectrum.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 210 | Molecular Ion | [C₁₆H₁₈]⁺• | Represents the intact ionized molecule. |
| 119 | [C₉H₁₁]⁺ | C₉H₁₁⁺ | Loss of a benzyl radical (C₇H₇•). |
| 105 | [C₈H₉]⁺ | C₈H₉⁺ | Cleavage of the C-C bond in the propane chain. |
| 91 | Benzyl/Tropylium Cation | [C₇H₇]⁺ | A highly stable carbocation, often the base peak. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for this compound. The determination of its crystal structure would require the successful growth of a single crystal of suitable quality, followed by data collection and structure refinement using an X-ray diffractometer.
Should such data become available, it would provide invaluable insights into the solid-state conformation of the molecule. This would include the rotational arrangement of the two phenyl groups relative to the central propane chain and the specific bond angles and lengths within the molecule, free from the dynamic averaging that occurs in solution or the gas phase. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular forces, such as van der Waals interactions, which govern the solid-state properties of the compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to predict properties such as molecular orbital energies, electron density distribution, and the energies of different molecular conformations. For molecules with similar backbones, DFT studies have been instrumental in elucidating reaction mechanisms and predicting spectroscopic properties. However, there is no specific research applying DFT methods to 1,3-Diphenyl-2-methylpropane found in the reviewed literature.
Ab Initio Methods for High-Level Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy, albeit at a greater computational cost compared to DFT. They are particularly useful for obtaining precise energetic and structural information. A comprehensive literature search did not yield any studies that have applied ab initio methods to investigate this compound.
Conformational Analysis and Molecular Dynamics
The flexibility of the propane (B168953) chain in this compound allows for multiple spatial arrangements of the phenyl and methyl groups. Understanding the preferred conformations is crucial for predicting its physical and chemical behavior.
Energy Minimization and Conformational Landscapes
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. This is typically achieved through energy minimization and mapping the potential energy surface. For similar molecules like 1,3-difluorinated alkanes, conformational analysis has revealed the significant influence of substituent effects and non-covalent interactions on the preferred geometry. nih.govnih.gov Unfortunately, no such conformational analysis or mapping of the conformational landscape for this compound has been reported.
Solvent Effects on Conformation and Reactivity
The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. Computational models can simulate these effects, providing insights into how the molecule behaves in different environments. Studies on related compounds have shown that solvent polarity can significantly alter the relative stability of conformers. nih.gov However, the influence of solvents on the conformation and potential reactivity of this compound remains an uninvestigated area.
Intermolecular Interactions and Solvation Shell Models
The interactions between a solute molecule and the surrounding solvent molecules dictate its solubility and can influence its chemical properties. Solvation shell models are used to understand the structure of the solvent around the solute. Theoretical studies of intermolecular forces are crucial for developing accurate models of these interactions. usda.govresearchgate.net There is currently no available research that models the intermolecular interactions or the solvation shell of this compound.
Applications in Chemical Synthesis and Materials Science
Role as a Building Block in Organic Synthesis
1,3-Diphenyl-2-methylpropane and its derivatives serve as valuable starting materials and intermediates for the construction of more complex molecular architectures, including heterocyclic compounds and chiral molecules.
While direct studies on the conversion of this compound to polysubstituted dihydrofurans are not extensively documented, analogous 1,3-diarylpropane derivatives are utilized in the synthesis of related heterocyclic structures. For instance, the palladium-catalyzed carboetherification of γ-hydroxy alkenes with aryl bromides provides a pathway to polysubstituted tetrahydrofurans. nih.gov This methodology, which involves the formation of both a carbon-oxygen and a carbon-carbon bond in a single step, could conceivably be adapted to precursors derived from this compound. The synthesis of polysubstituted furans from 1,3-dicarbonyl compounds further illustrates the utility of propane (B168953) backbones in constructing five-membered oxygen-containing heterocycles. researchgate.net The reaction of 1,4-dilithio-1,3-dienes with aldehydes also offers a route to polysubstituted 2,5-dihydrofurans, showcasing another synthetic strategy that could be explored with appropriately functionalized 1,3-diarylpropane analogues. researchgate.netdatapdf.com
The synthesis of chiral 1,3-diols is a significant area of organic synthesis due to their prevalence in natural products and their utility as chiral building blocks. Although direct synthesis from this compound is not a common route, methods applied to analogous structures are highly relevant. The stereoselective reduction of β-hydroxy ketones, which can be derived from 1,3-diarylpropan-1-ones, is a well-established method for preparing chiral 1,3-diols. Furthermore, the conversion of 3-hydroxy-1,3-diphenylpropan-1-one (B8639201) to 1,3-diphenylpropane-1,3-diamines demonstrates the accessibility of functionalized 1,3-diarylpropanes that can serve as precursors to chiral diols and their derivatives. dntb.gov.ua
| Analogous Reaction | Starting Material Type | Product | Key Transformation |
| Stereoselective Reduction | β-Hydroxy Ketone | Chiral 1,3-Diol | Reduction of Ketone |
| Functional Group Interconversion | 3-Hydroxy-1,3-diphenylpropan-1-one | 1,3-Diphenylpropane-1,3-diamine | Reductive Amination |
The 1,3-diphenylpropane (B92013) scaffold can be readily modified to introduce new functional groups, leading to a diverse range of compounds with potential applications in medicinal chemistry and materials science. For example, 1,3-diphenylpropane-1,3-dione, a related β-diketone, serves as a versatile starting material for the synthesis of various heterocyclic compounds. researchgate.netdigitellinc.com Derivatization of this compound has led to the development of thioamide and bromo derivatives. researchgate.net These transformations highlight the potential for similar derivatization of this compound, which could involve electrophilic aromatic substitution on the phenyl rings or functionalization of the aliphatic backbone. Such derivatization is a key strategy for the quantitative evaluation of chemical analytes with polar functional groups and for creating novel compounds with specific properties. researchgate.netbu.edu The synthesis of 1,3-diarylpropane derivatives as potential tumor cell proliferation inhibitors further underscores the importance of derivatization in developing biologically active molecules. google.com
Potential as a Polymer Additive or Modifier (inferred from related diphenyl compounds)
The physical properties of this compound, particularly its aromatic nature and molecular size, suggest its potential utility as an additive or modifier in polymeric materials, drawing analogies from the behavior of similar diphenyl compounds.
Compounds structurally related to this compound have been investigated as swelling agents for polymeric materials. For instance, 1,3-diphenylbutane (B74984) has been studied in the context of swelling crosslinked polystyrene. The ability of such molecules to penetrate and expand the polymer network is a critical aspect of their function as swelling agents. This property is valuable in processes such as polymer recycling and modification.
Advanced Materials Research Potential of this compound
The unique molecular architecture of this compound, characterized by two phenyl rings separated by a flexible, methylated propane linker, suggests its potential utility in the burgeoning field of advanced materials. This structure imparts a combination of aromatic character, hydrophobicity, and a defined three-dimensional shape that could be leveraged in the design of novel materials with tailored properties.
Integration into Nanostructured Materials
Nanostructured materials, which have structural components with at least one dimension in the nanometer scale, often derive their unique properties from their high surface area-to-volume ratio and quantum effects. The incorporation of organic molecules like this compound can serve to modify surfaces, create porous networks, or act as templates for the synthesis of these materials.
The potential for this compound in this context is largely theoretical and based on the properties of analogous aromatic and alkylbenzene compounds. The two phenyl groups could facilitate π-π stacking interactions with graphitic nanostructures, such as graphene or carbon nanotubes. nih.gov This non-covalent interaction is a common strategy for the surface functionalization of carbon-based nanomaterials to improve their dispersion in organic matrices. nih.gov The bulky and branched nature of the 2-methylpropane backbone could act as a spacer, preventing the restacking of nanosheets and thus preserving their high surface area.
Furthermore, in the synthesis of porous materials, molecules with defined shapes are often used as porogens or templates. The specific stereochemistry of this compound could be exploited to create well-defined pore structures in polymers or silica (B1680970), which is crucial for applications in catalysis and separation science. The interaction of aromatic compounds with gold nanoparticles is another area of interest, where the phenyl groups could interact with the nanoparticle surface, and the alkyl chain could provide solubility and stability. rsc.org
Below is a table summarizing the potential roles of this compound in nanostructured materials based on its structural features.
| Structural Feature | Potential Role in Nanostructured Materials | Rationale |
| Phenyl Groups | Surface modifier for graphitic materials (e.g., graphene, carbon nanotubes) | Facilitates π-π stacking interactions, improving dispersion and preventing agglomeration. nih.gov |
| Branched Alkyl Chain | Spacer in nanocomposites | The bulky methyl group can prevent the restacking of nanosheets, maintaining high surface area. |
| Defined Molecular Shape | Template or porogen | Can be used to create specific pore sizes and structures in porous materials. |
| Aromatic Rings | Stabilizer for metallic nanoparticles | Can interact with the surface of nanoparticles to provide stability and prevent aggregation. rsc.org |
Role in Composite Material Development
Composite materials are engineered materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. The potential role of this compound in this area is as a modifier for the polymer matrix or as a precursor to functional additives.
Branched alkylbenzenes (BABs) are known for their use as synthetic lubricant base stocks and as additives in various industrial applications. equilex.comrbproductsinc.com The structural similarity of this compound to BABs suggests it could act as a plasticizer or a processing aid in polymer composites. Its bulky structure could increase the free volume within a polymer matrix, leading to a lower glass transition temperature and increased flexibility.
Moreover, diphenylmethane (B89790) and its derivatives have been explored for their thermal and lubricating properties. pharmaguideline.com The introduction of this compound into a polymer matrix could potentially enhance its thermal stability and processing characteristics. The aromatic nature of the compound could also improve the compatibility between a non-polar polymer matrix and aromatic reinforcing fillers, such as carbon fibers.
The reactivity of the benzylic hydrogens in diphenylmethane suggests that this compound could be functionalized to create more complex molecules. wikipedia.org These functionalized derivatives could then be used as monomers for the synthesis of high-performance polymers or as cross-linking agents to improve the mechanical properties of thermosetting composites. For instance, the introduction of reactive groups on the phenyl rings could allow it to be covalently incorporated into a polymer network.
The following table outlines the potential applications of this compound in the development of composite materials.
| Potential Application | Function | Underlying Chemical Property |
| Plasticizer | Increases flexibility and workability of the polymer matrix. | The bulky, non-polar structure can increase intermolecular spacing. |
| Processing Aid | Reduces viscosity during melt processing. | Similar to branched alkylbenzenes used in industrial formulations. equilex.com |
| Matrix Modifier | Enhances thermal stability and compatibility with fillers. | Aromatic rings can interact with both the polymer and fillers. |
| Monomer Precursor | Can be functionalized to create building blocks for polymers. | The phenyl rings can undergo electrophilic substitution. |
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,3-diphenylpropane (B92013) derivatives often involves methods that are not environmentally benign. Future research will likely focus on developing greener and more efficient synthetic pathways to 1,3-Diphenyl-2-methylpropane. A significant area of exploration is the advancement of Friedel-Crafts alkylation reactions. semanticscholar.orgnih.gov Historically, these reactions have utilized stoichiometric amounts of Lewis acids and hazardous alkylating agents. beilstein-journals.org Modern approaches are moving towards using only catalytic amounts of a Lewis acid, which is a more sustainable practice. nih.gov The use of less toxic starting materials, such as benzyl (B1604629) alcohols instead of benzyl halides, is another key aspect of developing more environmentally friendly processes. beilstein-journals.org
Another promising route for the synthesis of 1,3-diphenylpropane structures involves the reduction of chalcones (1,3-diaryl-2-propen-1-ones). nih.govresearchgate.netresearchgate.net The development of sustainable methods for both the synthesis of the chalcone (B49325) precursor and its subsequent reduction is a key research goal. For instance, microwave-assisted, solvent-free synthesis of chalcones has been demonstrated as a green alternative to conventional methods. nih.gov
The following table outlines potential sustainable synthetic strategies for this compound:
| Synthetic Strategy | Traditional Approach | Sustainable Alternative | Key Advantages |
| Friedel-Crafts Alkylation | Stoichiometric Lewis acids (e.g., AlCl₃), benzyl halides | Catalytic amounts of Lewis acids, use of benzyl alcohols | Reduced waste, use of less toxic reagents, increased atom economy. beilstein-journals.org |
| Reduction of Chalcone Precursor | Traditional reducing agents | Catalytic hydrogenation using green catalysts, biocatalytic reduction | Milder reaction conditions, higher selectivity, reduced environmental impact. |
Exploration of Bio-inspired Transformations
Biocatalysis is emerging as a powerful tool in organic synthesis, offering high selectivity and environmentally friendly reaction conditions. The application of bio-inspired transformations to the synthesis of this compound is a largely unexplored but promising area. Enzymes, for instance, could be employed for the stereoselective synthesis of chiral derivatives of this compound.
A potential bio-inspired route could involve the enzymatic reduction of a corresponding unsaturated precursor, similar to the reduction of chalcones. researchgate.net The use of whole-cell biocatalysts or isolated enzymes could offer a green alternative to traditional chemical reducing agents. Late-stage diversification of natural products through biocatalysis has shown great potential, and similar strategies could be applied to modify the this compound scaffold to generate novel derivatives with interesting properties. frontiersin.org
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for understanding its properties. While standard spectroscopic techniques like NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights. For instance, the ¹H NMR spectrum of the closely related 1,3-diphenylpropane shows characteristic signals for the aromatic and aliphatic protons. chemicalbook.com For this compound, more complex splitting patterns would be expected due to the additional methyl group.
Future research could employ advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals. For chiral variants of this compound, the use of chiral shift reagents or the measurement of chiroptical properties like electronic circular dichroism (ECD) and optical rotation (OR) would be essential for determining the absolute configuration. rsc.org
Computational spectroscopy is another emerging area that could be applied to this compound. aip.org Quantum mechanical calculations can predict spectroscopic data (NMR, IR, ECD) with increasing accuracy, aiding in the interpretation of experimental spectra and the confirmation of stereochemical assignments. rsc.orguni-regensburg.de
Integration of Machine Learning in Predictive Organic Chemistry
Investigation of Organocatalytic and Metal-Free Transformations
The use of transition metals in catalysis, while highly effective, can lead to concerns about cost, toxicity, and environmental impact. Consequently, there is a growing interest in the development of organocatalytic and metal-free transformations. For the synthesis of this compound, this could involve the development of metal-free methods for the key bond-forming reactions.
As the reduction of chalcones is a viable route to 1,3-diphenylpropane derivatives, the development of metal-free hydrogenation methods is highly relevant. researchgate.net Frustrated Lewis pairs (FLPs) are a class of metal-free catalysts that have shown promise in the hydrogenation of various substrates. matthey.combohrium.com The application of FLP catalysis to the reduction of a chalcone precursor for this compound would be a significant step towards a fully metal-free synthesis. Additionally, organocatalytic approaches to the synthesis of the chalcone precursor itself are also an active area of research. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Diphenyl-2-methylpropane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis can be optimized using alkylation strategies. For example, reacting substituted phenols with alkyl halides (e.g., 1-bromo-2-methylpropane) in the presence of a base like K₂CO₃ under reflux conditions (80–100°C) in aprotic solvents (e.g., DMF or THF) improves yield . Monitoring reaction progress via TLC or GC-MS is critical to identify intermediates and byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .
Q. How can spectroscopic techniques (NMR, IR, XRD) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene groups (δ 1.2–2.5 ppm). Diastereotopic protons in the propane backbone may split into multiplets .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For example, C–C bond lengths in the propane core typically range from 1.52–1.54 Å .
- IR : Absence of OH/NH stretches (if precursors are fully reacted) and presence of aromatic C=C stretches (~1600 cm⁻¹) validate the structure .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as aromatic hydrocarbons may release volatile byproducts .
- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified disposal services to comply with EPA guidelines .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in catalytic systems?
- Methodological Answer : The methyl group at the 2-position introduces steric hindrance, reducing accessibility to the central propane core in coordination chemistry. Computational modeling (DFT) can predict binding affinities with transition metals (e.g., Pd or Rh). For example, the methyl group’s electron-donating effect may stabilize metal-ligand complexes in cross-coupling reactions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without substituents) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., in vitro enzyme inhibition vs. cell-based viability tests) to identify context-dependent effects .
- Batch Analysis : Verify compound purity (HPLC ≥98%) and stereochemical consistency (chiral HPLC or polarimetry) to rule out impurities as confounding factors .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in published IC₅₀ values, accounting for differences in experimental protocols .
Q. How can computational methods (MD simulations, QSAR) predict the environmental toxicity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes (e.g., cytochrome P450) to estimate bioaccumulation potential .
- QSAR Models : Train models using descriptors like logP (lipophilicity) and polar surface area to correlate structure with ecotoxicological endpoints (e.g., LC₅₀ in aquatic organisms) .
- Validation : Cross-reference predictions with experimental ecotoxicity data (e.g., Daphnia magna assays) to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
